4-(4-Chlorobenzyl)-7-(3-ethynylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one
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Overview
Description
This compound is a complex heterocyclic molecule with an intriguing structure. Let’s break it down:
Name: 4-(4-Chlorobenzyl)-7-(3-ethynylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one
Structure: It contains fused imidazo and pyrido rings, along with benzyl and chlorobenzyl substituents. The presence of the ethynyl group adds further complexity.
Preparation Methods
Synthetic Routes:
Radical Approach:
Industrial Production:
Chemical Reactions Analysis
Reactivity: The compound’s benzylic hydrogens are activated toward free radical attack, making it susceptible to various reactions.
Common Reagents and Conditions:
Major Products: These reactions can yield diverse products, including derivatives with altered substituents.
Scientific Research Applications
Chemistry: Investigating its reactivity and designing novel derivatives.
Biology: Studying its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: Exploring its potential as a drug candidate (e.g., antiviral, anticancer).
Industry: Developing new materials or catalysts based on its unique structure.
Mechanism of Action
Targets: The compound likely interacts with specific receptors or enzymes.
Pathways: It may modulate cellular signaling pathways, affecting cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features (e.g., fused rings, specific substituents).
Similar Compounds: While I don’t have specific names, explore related heterocyclic compounds with similar functionalities.
Properties
Molecular Formula |
C25H23ClN4O |
---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
7-[(4-chlorophenyl)methyl]-11-[(3-ethynylphenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one |
InChI |
InChI=1S/C25H23ClN4O/c1-2-18-4-3-5-20(14-18)15-28-12-10-23-22(17-28)24(31)30(25-27-11-13-29(23)25)16-19-6-8-21(26)9-7-19/h1,3-9,14H,10-13,15-17H2 |
InChI Key |
ZVMMRPKNIIGQEN-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CC(=C1)CN2CCC3=C(C2)C(=O)N(C4=NCCN34)CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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